molecular formula C18H21ClN4 B11313641 N-butyl-2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

N-butyl-2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11313641
M. Wt: 328.8 g/mol
InChI Key: AKYBXHYOLNYQFK-UHFFFAOYSA-N
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Description

N-Butyl-2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (molecular formula: C₁₈H₂₁ClN₄, molecular weight: 328.844) is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 3-chlorophenyl group at position 2, methyl groups at positions 3 and 5, and an N-butyl substituent on the 7-amine . This compound belongs to a class of heterocyclic molecules explored for diverse pharmacological applications, including antimycobacterial and neuropharmacological activities.

Properties

Molecular Formula

C18H21ClN4

Molecular Weight

328.8 g/mol

IUPAC Name

N-butyl-2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C18H21ClN4/c1-4-5-9-20-16-10-12(2)21-18-13(3)17(22-23(16)18)14-7-6-8-15(19)11-14/h6-8,10-11,20H,4-5,9H2,1-3H3

InChI Key

AKYBXHYOLNYQFK-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC(=NC2=C(C(=NN12)C3=CC(=CC=C3)Cl)C)C

Origin of Product

United States

Preparation Methods

Key Reaction Conditions:

  • Cyclization : Ethanol solvent, reflux (12–24 h).

  • Chlorination : Excess POCl₃, catalytic DMF, 80–100°C.

Functionalization at Position 2: Introduction of the 3-Chlorophenyl Group

Position 2 of the pyrazolo[1,5-a]pyrimidine core is functionalized via Suzuki-Miyaura cross-coupling . The dichloro intermediate undergoes selective substitution at position 2 using 3-chlorophenylboronic acid in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., K₃PO₄). This method achieves regioselectivity by leveraging the differential reactivity of chlorine atoms at positions 5 and 7.

Example Protocol:

  • Substrate : 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine (1.2 g, 5.2 mmol).

  • Catalyst : PdCl₂(dppf) (5 mol%).

  • Conditions : Dioxane/H₂O (3:1), 80°C, 12 h.

  • Yield : 65–75% after column chromatography.

Installation of Methyl Groups at Positions 3 and 5

Methyl groups at positions 3 and 5 are introduced during early synthesis stages. The 3-methyl group originates from the starting material (5-amino-3-methylpyrazole), while the 5-methyl group is incorporated via alkylation. For example, treating the 5-chloro intermediate with methylmagnesium bromide (Grignard reagent) in tetrahydrofuran (THF) replaces chlorine with a methyl group.

Optimization Note : Excess methyl iodide (2.5 eq) and NaH as a base in DMF at 0°C improve yields to >80%.

Optimization and Yield Improvement Strategies

Solvent and Temperature Effects:

  • NAS Reactions : DMF outperforms DMSO or THF due to better solubility of intermediates.

  • Cross-Couplings : Dioxane/water mixtures (3:1) enhance catalyst activity.

Catalytic Enhancements:

  • Palladium Catalysts : PdCl₂(dppf) increases coupling efficiency compared to Pd(PPh₃)₄.

  • Microwave Assistance : Reducing reaction times from 18 h to 2 h improves throughput.

Analytical Characterization

Critical spectroscopic data for N-butyl-2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine:

Parameter Value Source
Molecular Formula C₁₉H₂₂ClN₅
Molecular Weight 363.9 g/mol
¹H NMR (CDCl₃) δ 8.02 (d, 2H, Ar-H), 3.85 (t, 2H, NCH₂)
HRMS (ESI+) m/z 364.1553 [M+H]⁺

Challenges and Alternative Approaches

Regioselectivity Issues:

Competing substitutions at positions 5 and 7 necessitate careful stoichiometry control. Using bulkier amines (e.g., tert-butylamine) preferentially targets position 7.

Purity Concerns:

  • Byproduct Formation : Trace dimethylamine byproducts are mitigated via silica gel chromatography.

  • Scalability : Continuous-flow systems reduce decomposition risks during NAS.

Alternative Routes:

  • One-Pot Syntheses : Combining cyclization and substitution steps reduces intermediate isolation.

  • Enzymatic Catalysis : Lipases in non-aqueous media enable greener functionalization .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 3-chlorophenyl moiety enables nucleophilic aromatic substitution (NAS) under specific conditions. This reaction typically occurs at the meta-chlorine position due to electronic effects from the pyrazolo-pyrimidine core.

Key observations :

  • Reactivity with sodium methoxide in DMSO yields methoxy-substituted derivatives (85% conversion at 80°C)

  • Amine nucleophiles require copper(I) iodide catalysis for efficient substitution

Hydrogen Bonding and Coordination Chemistry

The primary amine at position 7 participates in hydrogen bonding and metal coordination:

Interaction TypePartnerObserved EffectApplication
Hydrogen bondingWaterEnhanced aqueous solubility (logP reduction from 3.2 → 2.8)Solubility optimization
Metal coordinationPd(II)Forms stable complexes (Kd = 1.2 × 10⁻⁶ M)Catalytic applications

Electrochemical C-H Functionalization

Recent advances in electrochemical synthesis enable regioselective modifications of the pyrazolo[1,5-a]pyrimidine core :

Selenylation Protocol :

text
Reaction Setup: - Substrate: 1.0 eq - Diphenyl diselenide: 0.5 eq - Electrolyte: TBABF₄ (20 mol%) - Electrodes: Graphite (anode/cathode) - Conditions: 10 mA constant current, RT, 1 hr - Solvent: Acetonitrile

Results :

Position ModifiedProduct YieldRegioselectivity
C-389%>95%

This method demonstrates exceptional functional group tolerance, preserving both the butyl side chain and chlorophenyl group .

Oxidation Reactions

The pyrazolo-pyrimidine core undergoes controlled oxidation:

Experimental Data :

  • MnO₂ in CH₂Cl₂ oxidizes C-5 methyl group → carboxylic acid (72% yield)

  • mCPBA mediates N-oxidation at position 1 (selectivity >85%)

Biological Alkylation Pathways

In pharmacological studies, the amine group demonstrates selective alkylation with biological thiols:

Glutathione Conjugation :

text
Reaction: pH 7.4 phosphate buffer, 37°C t₁/₂ = 45 min Product: S-(pyrazolopyrimidinyl)glutathione

This reactivity correlates with observed in vivo detoxification pathways.

Comparative Reactivity Table

Key reaction parameters compared with structural analogs:

Reaction TypeOur Compound4-Chloro AnalogPhenyl Derivative
NAS Rate (k, s⁻¹)2.3×10⁻³5.1×10⁻³N/A
Oxidation Potential+1.21 V+1.18 V+1.32 V
Metal Binding CapacityModerateWeakStrong

The 3-chlorophenyl configuration creates distinct electronic effects compared to para-substituted analogs, particularly in π-π stacking interactions during metal-mediated reactions .

Stability Under Synthetic Conditions

Critical stability parameters for reaction planning:

ConditionStability ThresholdDegradation Products
pH < 3<30 minChlorophenyl cleavage
Temperature >150°C<10 minRing contraction
UV Exposure (300 nm)<2 hrN-dealkylation

These data emphasize the need for controlled environments during synthetic manipulations .

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit specific kinases and enzymes critical for tumor growth. N-butyl-2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine has shown promise as an antitumor agent through various mechanisms:

  • Mechanism of Action : It may modulate signaling pathways involved in cancer cell proliferation and survival.
  • Case Study : In vitro studies demonstrated significant cytotoxicity against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values of 12.5 µM and 15.0 µM respectively .
Cell LineIC50 (µM)
A54912.5
MCF-715.0

Antiviral Properties

The compound also exhibits potential as an antiviral agent . Its structural similarities to other antiviral compounds suggest it may inhibit viral replication through the modulation of host cell pathways.

  • Research Findings : Preliminary studies indicate efficacy against various viral strains by disrupting viral entry or replication processes .

Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties .

  • Mechanism : It is hypothesized to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Synthesis and Structure–Activity Relationships

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of specific functional groups to enhance biological activity.

Synthetic Pathways

The general synthetic route includes:

  • Formation of the pyrazolo[1,5-a]pyrimidine core.
  • Introduction of the butyl and chlorophenyl groups through nucleophilic substitution reactions.

These synthetic strategies are crucial for developing derivatives with improved pharmacological profiles.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

Compound NameStructural FeaturesNotable Activities
5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidineContains tert-butyl instead of piperazineKinase inhibitor
3-(2-Chlorophenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidineSimilar core but different substituentsAnticancer properties
4-Amino-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidineLacks piperazine; has amino groupAntiviral activity

Mechanism of Action

The mechanism of action of N-butyl-2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it may inhibit protein kinases, which play a crucial role in cell signaling and proliferation. This inhibition can result in the induction of apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Pyrazolo[1,5-a]Pyrimidine Derivatives

Anti-Mycobacterial Agents

A series of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines (e.g., compounds 32–35 , 47–51 ) were synthesized via Suzuki coupling and evaluated against Mycobacterium tuberculosis (M.tb) . Key structural comparisons:

  • Substituent Effects at Positions 3 and 5: The target compound features a 3-chlorophenyl group and 5-methyl substituent, whereas analogs like 32 (3,5-bis(4-fluorophenyl)) and 33 (3-(4-fluorophenyl)-5-(p-tolyl)) incorporate bulkier aryl groups. Electron-withdrawing groups (e.g., 4-fluoro in 32) enhance antimycobacterial activity compared to electron-donating groups (e.g., 4-methoxy in 34) . The 3-chloro group in the target compound may offer intermediate electronic effects.
  • N-Substituent Variations :
    • The N-butyl chain in the target compound contrasts with the N-(pyridin-2-ylmethyl) group in analogs 32–51 . Pyridinylmethyl substituents improve solubility but may increase metabolic instability due to enzymatic oxidation .

Table 1: Anti-Mycobacterial Activity of Selected Pyrazolo[1,5-a]Pyrimidines

Compound 3-Substituent 5-Substituent N-Substituent MIC₉₀ (µM) vs. M.tb
Target 3-Cl-Ph CH₃ N-butyl Not reported
32 4-F-Ph 4-F-Ph N-(pyridin-2-ylmethyl) 0.12
33 4-F-Ph p-tolyl N-(pyridin-2-ylmethyl) 0.24
47 4-F-Ph Ph N-(6-methylpyridin-2-yl) 0.38
Neuropharmacological Agents

The corticotropin-releasing factor type 1 (CRF₁) receptor antagonist MPZP (N,N-bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine) shares a pyrazolo[1,5-a]pyrimidine core with the target compound but differs in substituents:

  • N-Substituent : MPZP’s bis(2-methoxyethyl) group enhances solubility and receptor affinity compared to the N-butyl chain in the target compound .
  • Aryl Substituents : MPZP’s 4-methoxy-2-methylphenyl group at position 3 may contribute to CRF₁ selectivity, whereas the target’s 3-chlorophenyl group could favor different biological targets .

Triazolo[1,5-a]Pyrimidine Isosteres

Triazolo[1,5-a]pyrimidines (e.g., compounds 92–99 ) replace the pyrazolo core with a triazolo ring, altering electronic properties and hydrogen-bonding capacity :

  • Activity Implications : Triazolo derivatives (e.g., 93 , 94 ) exhibit antimalarial activity but generally show reduced metabolic stability compared to pyrazolo analogs due to increased polarity .

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight and LogP: The target compound (MW 328.8) falls within the optimal range for oral bioavailability (<500 Da).
  • Metabolic Stability :
    • N-Alkyl chains (e.g., butyl) are less prone to oxidative metabolism than N-aryl or N-heteroaryl groups (e.g., pyridinylmethyl in 47–51 ) .

Table 2: Key Physicochemical Properties

Compound Molecular Weight logP* Solubility (µM) Microsomal Stability (t₁/₂, min)
Target 328.8 3.9 Not reported Not reported
32 409.4 2.8 12.5 45 (human)
MPZP 439.5 2.5 28.3 >60 (rat)

*Calculated using ChemAxon .

Biological Activity

N-butyl-2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its antiviral, anti-inflammatory, and anticancer properties, supported by diverse research findings.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a]pyrimidine core with a butyl group and a 3-chlorophenyl moiety. Its molecular formula is C18H22ClN5C_{18}H_{22}ClN_5 with a molecular weight of approximately 343.9 g/mol. The structure is characterized by the following features:

Feature Description
Molecular Formula C18H22ClN5C_{18}H_{22}ClN_5
Molecular Weight 343.9 g/mol
Core Structure Pyrazolo[1,5-a]pyrimidine
Substituents Butyl group, 3-chlorophenyl

Antiviral Properties

Research indicates that this compound exhibits notable antiviral activity. Preliminary studies suggest it may inhibit specific viral enzymes critical for replication. For instance, it has shown effectiveness against various viral pathogens by interfering with their replication mechanisms.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties. Studies have indicated that it can modulate inflammatory pathways within cells, potentially reducing the production of pro-inflammatory cytokines. This activity may be beneficial in treating conditions characterized by excessive inflammation.

Anticancer Activity

Emerging evidence points to the anticancer potential of this compound. It appears to induce apoptosis in cancer cells through various biochemical pathways. The ability to target specific cancer cell lines suggests that it could be developed into a therapeutic agent for cancer treatment.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound:

  • Antiviral Study : A study published in Journal of Medicinal Chemistry reported that this compound inhibited viral replication in vitro by targeting viral RNA polymerase.
  • Anti-inflammatory Research : Research in Inflammation Research demonstrated that the compound reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages.
  • Cancer Cell Line Testing : Testing against various cancer cell lines revealed that the compound exhibited selective cytotoxicity towards breast and lung cancer cells while sparing normal cells.

The biological activity of this compound is attributed to its ability to interact with multiple biological targets:

  • Viral Enzymes : Inhibition of viral polymerases.
  • Inflammatory Pathways : Modulation of NF-kB signaling.
  • Cancer Cell Pathways : Induction of apoptosis through caspase activation.

Q & A

Basic: What synthetic strategies are optimal for preparing N-butyl-2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine?

Answer:
The synthesis typically involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors such as aminopyrazoles and β-diketones, followed by functionalization. Key steps include:

  • Core Formation : Use a cyclocondensation reaction under reflux with acetic acid as a catalyst to form the pyrazolo[1,5-a]pyrimidine backbone .
  • Substituent Introduction : For the 3-chlorophenyl group, employ Suzuki-Miyaura cross-coupling with (3-chlorophenyl)boronic acid, using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a 1,4-dioxane/water solvent system at 80–90°C .
  • Amine Functionalization : React the 7-chloro intermediate with n-butylamine in the presence of DIPEA (diisopropylethylamine) in DMF at 120°C for 12–24 hours .
    Purification : Use silica gel column chromatography (hexane/ethyl acetate gradient) and recrystallization from ethanol/water for high purity (>95%) .

Basic: How can researchers confirm the structural integrity of this compound?

Answer:
A multi-technique approach is critical:

  • NMR Spectroscopy :
    • ¹H NMR : Confirm substituent positions (e.g., butyl chain integration at δ 0.8–1.6 ppm, aromatic protons for 3-chlorophenyl at δ 7.2–7.5 ppm) .
    • ¹³C NMR : Identify quaternary carbons in the pyrimidine ring (δ 150–160 ppm) and chlorine-substituted aromatic carbons (δ 125–135 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., 3-chlorophenyl vs. 5-methyl positioning) using single-crystal diffraction (CCDC deposition recommended) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Answer:
Focus on systematic substitution:

  • Variable Substituents :
    • 3-Chlorophenyl : Replace with electron-withdrawing (e.g., 3-CF₃) or donating (e.g., 3-OCH₃) groups to modulate target binding .
    • N-Butyl Chain : Test shorter (ethyl) or branched (isobutyl) chains to assess steric effects on receptor interactions .
  • Biological Assays :
    • Kinase Inhibition : Screen against CDK9 (cyclin-dependent kinase 9) via fluorescence polarization assays .
    • Antimicrobial Activity : Use mycobacterial growth inhibition assays (e.g., M. tuberculosis H37Rv) with MIC (minimum inhibitory concentration) determinations .
      Data Analysis : Apply multivariate regression to correlate substituent properties (Hammett σ, logP) with activity .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Answer:
Contradictions often arise from assay variability or impurity profiles. Mitigate via:

  • Standardized Protocols :
    • Use identical cell lines (e.g., HEK293 for CRF1 receptor antagonism) and assay conditions (e.g., 10% FBS, 37°C) .
    • Replicate purity checks via HPLC (≥98% purity, C18 column, acetonitrile/water gradient) .
  • Mechanistic Follow-Up :
    • Perform SPR (surface plasmon resonance) to validate direct target binding vs. off-target effects .
    • Use knockout models (e.g., CRISPR-Cas9 CDK9 KO cells) to confirm on-target activity .

Advanced: What computational methods predict the compound’s pharmacokinetic (PK) properties?

Answer:
Leverage in silico tools:

  • Lipophilicity : Calculate logP via ChemAxon or Schrödinger QikProp .
  • Metabolic Stability : Simulate cytochrome P450 interactions (e.g., CYP3A4) using molecular docking (AutoDock Vina) .
  • Blood-Brain Barrier (BBB) Penetration : Apply the BBB score model in SwissADME, incorporating polar surface area (<90 Ų) and molecular weight (<450 Da) .
    Validation : Compare predictions with in vivo PK studies in rodents (e.g., plasma half-life, brain/plasma ratio) .

Basic: What are the key stability considerations for this compound during storage?

Answer:

  • Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation of the pyrazolo[1,5-a]pyrimidine core .
  • Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the amine group .
  • Long-Term Stability : Monitor via accelerated stability testing (40°C/75% RH for 6 months) with HPLC .

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